molecular formula C17H20N2O B6634679 [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol

[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol

Cat. No.: B6634679
M. Wt: 268.35 g/mol
InChI Key: GEGMWEXKXHWDLS-UHFFFAOYSA-N
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Description

[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol is a complex organic compound that features an indene moiety, an amino group, and a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2,3-dihydro-1H-inden-1-amine with benzaldehyde under reductive amination conditions to form the intermediate, which is then further reacted with formaldehyde and a reducing agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction of the amino group can lead to the formation of secondary or tertiary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules. It may also serve as a probe in biochemical assays.

Medicine

Medically, the compound has potential applications in the development of pharmaceuticals, particularly in designing drugs that target specific enzymes or receptors. Its structural features make it a candidate for further exploration in drug design and development.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indene moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]ethanol
  • [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]propanol

Uniqueness

Compared to similar compounds, [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol has a unique combination of functional groups that provide distinct reactivity and interaction profiles. Its indene moiety and phenylmethanol group offer a versatile platform for chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-16-9-17(15-7-2-1-6-14(15)16)19-10-12-4-3-5-13(8-12)11-20/h1-8,16-17,19-20H,9-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGMWEXKXHWDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1NCC3=CC(=CC=C3)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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